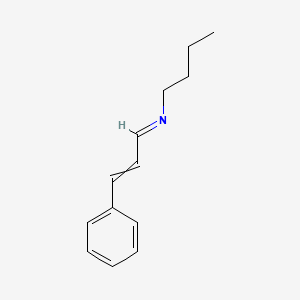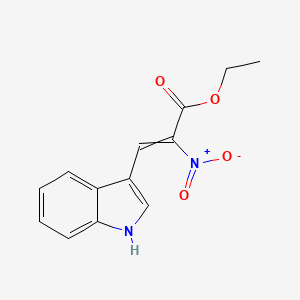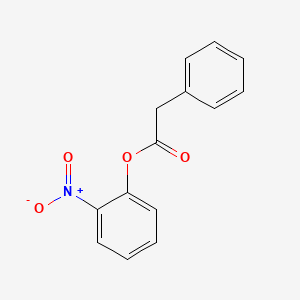
n-(4-Methoxyphenyl)-n-nitrosoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-N-nitrosoacetamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitroso group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-nitrosoacetamide typically involves the reaction of 4-methoxyaniline with nitrous acid, followed by acetylation. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
N-(4-Methoxyphenyl)-N-nitrosoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Lacks the nitroso group, making it less reactive.
N-(4-Methoxyphenyl)-N-nitrosoformamide: Contains a formamide group instead of an acetamide group.
N-(4-Methoxyphenyl)-N-nitrosobenzamide: Features a benzamide moiety instead of an acetamide moiety .
Uniqueness
The presence of both the methoxy and nitroso groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
14839-81-7 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)11(10-13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
DXFLDQFIMVZSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


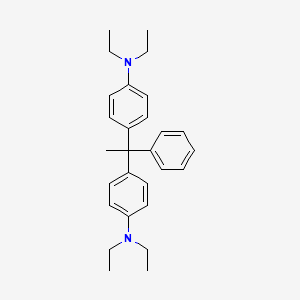
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
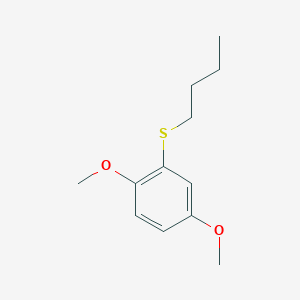
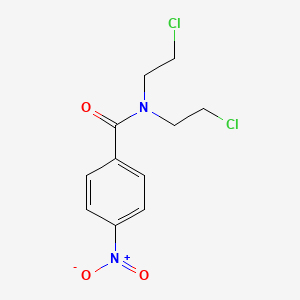

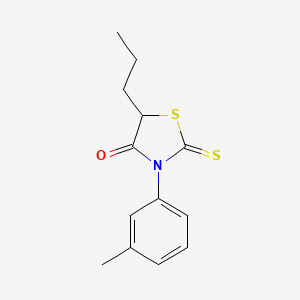
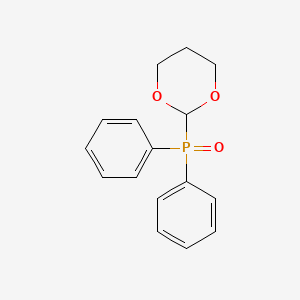
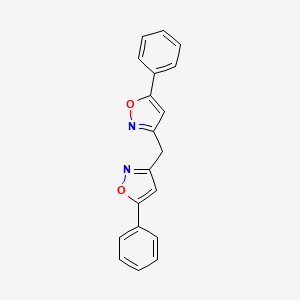
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
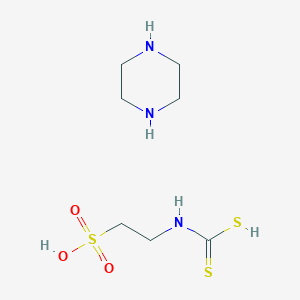
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
